molecular formula C10H13N4O7PS B026249 Thioinosinic acid CAS No. 53-83-8

Thioinosinic acid

Cat. No. B026249
CAS RN: 53-83-8
M. Wt: 364.27 g/mol
InChI Key: ZKRFOXLVOKTUTA-KQYNXXCUSA-N
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Description

Thioinosinic acid, also known as Thioinosine monophosphate (TIMP), is an intermediate metabolite of azathioprine, an immunosuppressive drug .


Molecular Structure Analysis

Thioinosinic acid has a molecular formula of C10H13N4O7PS, an average mass of 364.272 Da, and a monoisotopic mass of 364.024261 Da . It has 4 defined stereocenters .


Physical And Chemical Properties Analysis

Thioinosinic acid has a density of 2.3±0.1 g/cm3, a boiling point of 766.4±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.7 mmHg at 25°C. Its enthalpy of vaporization is 117.1±3.0 kJ/mol, and its flash point is 417.3±35.7 °C. It has an index of refraction of 1.903, a molar refractivity of 75.3±0.5 cm3, and a molar volume of 161.5±7.0 cm3 .

Mechanism of Action

Target of Action

Thioinosinic acid, also known as thioinosine monophosphate (TIMP), is an intermediate metabolite of azathioprine, an immunosuppressive drug . Its primary targets are the purine and protein synthesis pathways in lymphocytes .

Mode of Action

Thioinosinic acid exerts its action by inhibiting purine and protein synthesis in lymphocytes . This inhibition is achieved through the incorporation of the active metabolite 6-thioguanine nucleotide (6-TGN) into nucleic acids instead of guanine nucleotides .

Biochemical Pathways

Azathioprine is transformed into 6-mercaptopurine (6-MP) via a glutathione-dependent process . After intracellular uptake, 6-MP undergoes complex enzymatic transformations, leading to the production of the active metabolite 6-TGN . 6-MP can alternatively take two other competing pathways; it can be oxidized to inactive 6-thiouric acid (6-TUA) by xanthine oxidase (XO) or can be metabolized to 6-methylmercaptopurine (6-MMP) by thiopurine methyltransferase .

Pharmacokinetics

The pharmacokinetics of thioinosinic acid involves the metabolism of azathioprine to 6-MP, which is then rapidly eliminated from the blood and oxidized or methylated in erythrocytes and the liver . No azathioprine or mercaptopurine is detectable in urine after 8 hours .

Result of Action

The result of thioinosinic acid’s action is the immunosuppressive effect, which is achieved by inhibiting purine and protein synthesis in lymphocytes . This leads to a decrease in the proliferation of immune cells, thereby reducing the immune response.

Action Environment

The action, efficacy, and stability of thioinosinic acid can be influenced by various environmental factors. For instance, a subgroup of patients, known as “shunters,” preferentially produce 6-MMP instead of 6-TGN, therefore displaying thiopurine resistance and risk for hepatotoxicity . Furthermore, the correlation between the thiopurine dose and the 6-TGN level was found to be weak, indicating wide variability in 6-TGN levels among patients treated with weight-based thiopurine .

Future Directions

Thioinosinic acid has been identified as a potential anti-SARS-CoV-2 compound through the use of artificial intelligence in drug discovery processes . It has shown in vitro activity against SARS-CoV-2 and significantly reduced viral loads in mouse lungs .

Relevant Papers One relevant paper is “How Deep Learning in Antiviral Molecular Profiling Identified Anti-SARS-CoV-2 Inhibitors” which discusses the use of artificial intelligence in identifying potential anti-SARS-CoV-2 compounds, including Thioinosinic acid . Another paper titled “Assay of 6-thioinosinic acid and 6-thioguanine nucleotides, active metabolites of 6-mercaptopurine, in human red blood cells” could also be relevant .

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFOXLVOKTUTA-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926618
Record name 6-Thioinosine 5′-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioinosinic acid

CAS RN

53-83-8
Record name 6-Thioinosinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioinosinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Thioinosine 5′-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-thioinosine 5'-monophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIOINOSINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76CK4YA5ZP
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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